![molecular formula C9H10O3 B1672421 2-Methoxyphenyl acetate CAS No. 613-70-7](/img/structure/B1672421.png)
2-Methoxyphenyl acetate
Overview
Description
2-Methoxyphenyl acetate, also known as Guaiacyl acetate or Guaiacol acetate, is a benzoate ester and a member of phenols . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (2-methoxyphenyl) acetate . The InChIKey, a unique identifier for the compound, is BHJHPYFAYGAPLS-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: CC(=O)OC1=CC=CC=C1OC .Physical And Chemical Properties Analysis
This compound has a boiling point of 122-124°C at 18 mmHg and a density of 1.129 g/mL at 25°C . Its refractive index is 1.514 (lit.) .Scientific Research Applications
1. Synthesis and Chemical Research
2-Methoxyphenyl acetate and its derivatives are actively researched in pharmaceutical science. These compounds are explored for their potential in developing new, low-toxic, and highly-efficient medicines with a broad spectrum of biological activity. They are particularly significant for their antimicrobial activity, with the introduction of a methoxyphenyl radical significantly enhancing this property. Their synthesis involves methods like alkylation, etherification, nucleophilic substitution, and various physical-chemical methods such as IR and UV spectrophotometry, NMR, and mass spectrometry (Samelyuk & Kaplaushenko, 2013).
2. Engine Combustion and Emissions
Derivatives of this compound, such as 2-methoxyethyl acetate, have been studied for their impact on engine combustion and emissions. Research indicates that these compounds, when used as diesel additives, can decrease exhaust smoke and alter engine emissions, including reducing smoke, hydrocarbons, and carbon monoxide emissions, although they have minimal effect on nitrogen oxide emissions (Gong Yanfeng et al., 2007).
3. NMR Stereochemical Analysis
In stereochemical analysis, (S)-α-methoxyphenyl and (S)-α-methoxy-2-naphtyl acetic acids, closely related to this compound, have been utilized as NMR chiral shift reagents. These acids aid in the analysis of alkylsulfoxides, with specific solvents enhancing the observed effects in both 1 H- and 13 C-NMR spectra (Gautier et al., 1997).
4. Anion Recognition and Sensing
2-(2-Methoxyphenyl)-1H-imidazo derivatives, related to this compound, have been synthesized for studying anion sensing properties. Fluorescence titration experiments indicate significant anion binding and sensing capabilities, especially for acetate ions, suggesting applications in chemical sensing technologies (Alreja & Kaur, 2016).
5. Protective Groups
in Organic Synthesisthis compound derivatives, such as (2-nitrophenyl)acetyl (NPAc) groups, have been explored as protective groups for hydroxyl functions in organic synthesis. These esters, derived from readily available and inexpensive acids like (2-nitrophenyl)acetic acid, are stable under common carbohydrate transformations. The NPAc group can be selectively removed without affecting other common protecting groups, indicating its utility and orthogonality in synthetic chemistry (Daragics & Fügedi, 2010).
6. Chiral Auxiliary Compounds
Research into chiral auxiliary compounds has included derivatives of this compound. Studies on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a closely related compound, have shown potential as chiral derivatizing agents for amines and alcohols. This indicates the compound's usefulness in stereochemical analysis and its potential application in asymmetric synthesis (Majewska, 2019).
7. Cognitive Effects in Mice
Derivatives of this compound have been studied for their effects on learning and memory in mice. For example, compounds like 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride have shown facilitation in learning and memory, indicating potential for neurological or cognitive research (Jiang Jing-ai, 2006).
8. Drug Stability and Degradation Studies
In pharmaceutical research, stability and degradation studies of drugs involving this compound derivatives are essential. For instance, the force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)thio)acetate helps in understanding the stability of active pharmaceutical ingredients under various conditions and identifying possible structures of degradation products (Varynskyi & Kaplaushenko, 2019).
Mechanism of Action
Target of Action
This compound is a benzoate ester and a member of phenols , and it may interact with various biological targets depending on the context of its use.
Mode of Action
It’s known that this compound may be used in chemical synthesis , suggesting that it can participate in various chemical reactions.
Result of Action
It’s known that this compound has an odor similar to that of guaiacol , suggesting that it might have applications in the fragrance industry.
properties
IUPAC Name |
(2-methoxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJHPYFAYGAPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862289 | |
Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour | |
Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Guaiacyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.00 to 124.00 °C. @ 18.00 mm Hg | |
Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble to slightly soluble in water, miscible (in ethanol) | |
Record name | Guaiacyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.127-1.134 | |
Record name | Guaiacyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
613-70-7 | |
Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guaiacyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831 | |
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Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-methoxy-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GUAIACYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.5 °C | |
Record name | Guaicyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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